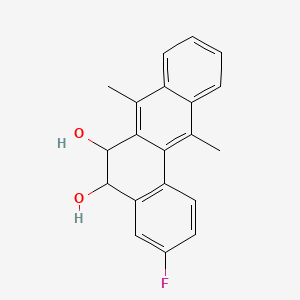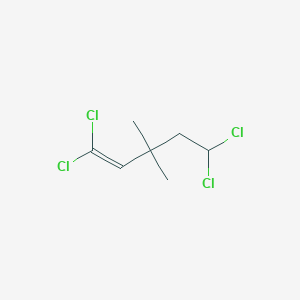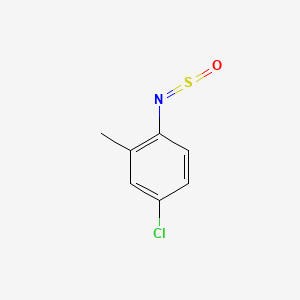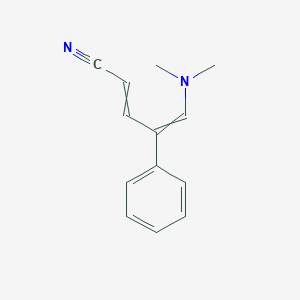
1-Cyclopropyl-3-methyl-3-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-methyl-3-nitrosourea is an organic compound with the molecular formula C5H9N3O2. It is a member of the nitrosourea family, which is known for its antitumor properties. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a nitrosourea moiety, making it a unique structure in the realm of organic chemistry .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-3-methyl-3-nitrosourea typically involves the reaction of cyclopropylamine with methyl isocyanate, followed by nitrosation. The reaction conditions often require a controlled environment to ensure the stability of the nitrosourea group. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to maintain the desired reaction conditions and yield .
Analyse Des Réactions Chimiques
1-Cyclopropyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea group into different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
1-Cyclopropyl-3-methyl-3-nitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce the nitrosourea functional group into various molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: As a member of the nitrosourea family, it is investigated for its antitumor properties and potential use in cancer therapy.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-3-methyl-3-nitrosourea involves the alkylation and carbamoylation of cellular macromolecules. The compound binds irreversibly to DNA, RNA, and proteins, leading to the disruption of cellular processes and ultimately cell death. This mechanism is similar to other nitrosoureas, which are known for their ability to cross the blood-brain barrier and exhibit antitumor activity .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-3-methyl-3-nitrosourea can be compared with other nitrosoureas such as:
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy, particularly for brain tumors.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Similar to BCNU but with a cyclohexyl group, used in cancer treatment.
Streptozocin: A naturally occurring nitrosourea used in the treatment of pancreatic cancer. The uniqueness of this compound lies in its cyclopropyl group, which may confer different chemical and biological properties compared to other nitrosoureas
Propriétés
Numéro CAS |
80413-71-4 |
|---|---|
Formule moléculaire |
C5H9N3O2 |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
3-cyclopropyl-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C5H9N3O2/c1-8(7-10)5(9)6-4-2-3-4/h4H,2-3H2,1H3,(H,6,9) |
Clé InChI |
ZRHLWZIFTHTMNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)NC1CC1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)

![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-ethoxybenzoate](/img/structure/B14407584.png)
methyl}(dimethyl)silanol](/img/structure/B14407589.png)
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)

![2-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}benzoate](/img/structure/B14407599.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)

![(Benzoyloxy)[tris(trifluoromethyl)]germane](/img/structure/B14407623.png)
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
